AZD3514

概述

描述

AZD3514 是一种首创的口服生物利用度化合物,其作用是作为雄激素受体抑制剂和选择性雄激素受体下调剂。 它主要用于研究其在治疗去势抵抗性前列腺癌中的潜力,这是一种即使在降低雄激素水平后仍然持续进展的前列腺癌形式 .

科学研究应用

AZD3514 在科学研究中具有重要的应用,特别是在肿瘤学领域。 它已在临床前模型中显示出抑制雄激素依赖性前列腺肿瘤的生长,并在临床研究中降低了前列腺特异性抗原水平 . 该化合物还在研究其治疗其他雄激素受体相关疾病的潜力。 除了在癌症研究中的应用,this compound 还因其在了解雄激素受体信号传导及其在各种生物过程中的作用方面的更广泛意义而被研究 .

作用机制

AZD3514 通过靶向雄激素受体发挥作用,雄激素受体是去势抵抗性前列腺癌进展的关键驱动因素。 该化合物与雄激素受体的配体结合域结合,抑制其核转运并下调受体水平 . 这种双重作用机制导致抑制雄激素受体信号传导,从而导致肿瘤生长减少和前列腺特异性抗原水平降低 .

生化分析

Biochemical Properties

AZD3514 plays a pivotal role in biochemical reactions by interacting with the androgen receptor (AR). It binds to the AR ligand-binding domain with high selectivity, inhibiting both androgen-dependent and androgen-independent AR signaling . This interaction leads to a dose-dependent inhibition of cell survival in prostate cancer cells expressing wild-type and mutated AR . Additionally, this compound reduces prostate-specific antigen (PSA) synthesis and AR protein levels, further disrupting AR signaling pathways .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In prostate cancer cells, it inhibits cell growth and induces apoptosis by disrupting AR signaling . The compound also affects cell signaling pathways, leading to a rapid reduction in PSA synthesis and a decrease in PSA mRNA levels . Furthermore, this compound influences gene expression by inhibiting the translocation of AR from the cytoplasm to the nucleus, thereby preventing AR-mediated transcriptional activation .

Molecular Mechanism

The molecular mechanism of this compound involves two distinct pathways: inhibition of ligand-driven nuclear translocation of AR and downregulation of AR protein levels . By binding to the AR ligand-binding domain, this compound prevents the conformational changes required for AR dimerization and nuclear translocation . This inhibition disrupts AR signaling and reduces the expression of AR target genes, such as PSA and TMPRSS2 . Additionally, this compound downregulates AR protein levels, further impairing AR signaling and promoting apoptosis in prostate cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits rapid inhibition of AR signaling, with significant reductions in PSA synthesis and AR protein levels occurring within hours of treatment . These effects are sustained over time, with maximal inhibition observed within 18-24 hours . Long-term studies have shown that this compound maintains its efficacy in reducing AR signaling and promoting apoptosis in prostate cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In castrated rat assays, oral dosing of this compound at 100 mg/kg once daily significantly inhibited testosterone-induced growth of sexual accessory organs . Higher doses, such as 2000 mg BID, were found to be non-tolerable due to grade 2 toxicities, including nausea and vomiting . Lower doses demonstrated moderate anti-tumor activity with significant PSA declines and objective responses in prostate cancer models .

Metabolic Pathways

This compound is involved in metabolic pathways that regulate AR signaling. The compound interacts with enzymes and cofactors that modulate AR activity, leading to a reduction in AR protein levels and inhibition of AR-mediated transcription . These interactions disrupt metabolic flux and alter metabolite levels, contributing to the compound’s anti-tumor effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s localization and accumulation are influenced by its binding to AR and other nuclear hormone receptors . This distribution pattern is crucial for its efficacy in inhibiting AR signaling and promoting apoptosis in prostate cancer cells .

Subcellular Localization

This compound’s subcellular localization plays a critical role in its activity and function. The compound inhibits the nuclear translocation of AR, preventing its accumulation in the nucleus and subsequent transcriptional activation of AR target genes . This inhibition is mediated by targeting signals and post-translational modifications that direct this compound to specific cellular compartments . By disrupting AR localization, this compound effectively impairs AR signaling and induces apoptosis in prostate cancer cells .

化学反应分析

AZD3514 经历了几种类型的化学反应,主要集中在其与雄激素受体的相互作用。它抑制雄激素依赖性和雄激素非依赖性信号通路。 该化合物通过两种不同的机制调节雄激素受体信号:抑制配体驱动的雄激素受体核转运和下调受体水平 . 这些反应中常用的试剂和条件包括雄激素受体配体和表达雄激素受体的各种细胞系。 这些反应形成的主要产物通常与抑制雄激素受体信号传导和降低前列腺特异性抗原水平有关 .

相似化合物的比较

AZD3514 的双重作用机制是独一无二的,这使其与其他雄激素受体抑制剂区分开来。 类似的化合物包括比卡鲁胺和恩杂鲁胺,它们也靶向雄激素受体,但没有表现出相同水平的受体下调 . 另一种具有类似特性的化合物是 ARD1,它也抑制雄激素非依赖性前列腺肿瘤的生长 .

准备方法

AZD3514 的合成涉及多个步骤,包括制备中间体化合物及其在特定条件下的后续反应。具体的合成路线和工业生产方法是专有的,详细的信息在公开文献中不容易获得。 该化合物被配制为口服给药,研究探索了各种给药方案以优化其药代动力学特征 .

属性

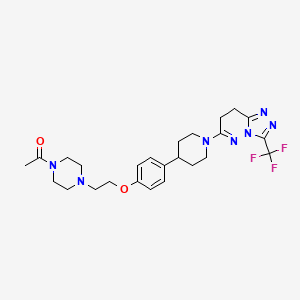

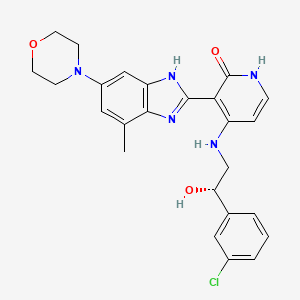

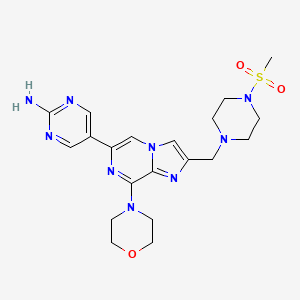

IUPAC Name |

1-[4-[2-[4-[1-[3-(trifluoromethyl)-7,8-dihydro-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl]phenoxy]ethyl]piperazin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32F3N7O2/c1-18(36)33-14-12-32(13-15-33)16-17-37-21-4-2-19(3-5-21)20-8-10-34(11-9-20)23-7-6-22-29-30-24(25(26,27)28)35(22)31-23/h2-5,20H,6-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMEYDSHPKCSIJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)CCOC2=CC=C(C=C2)C3CCN(CC3)C4=NN5C(=NN=C5C(F)(F)F)CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32F3N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80677133 | |

| Record name | 1-{4-[2-(4-{1-[3-(Trifluoromethyl)-7,8-dihydro[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}phenoxy)ethyl]piperazin-1-yl}ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80677133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

519.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1240299-33-5 | |

| Record name | AZD 3514 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1240299-33-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AZD-3514 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1240299335 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-{4-[2-(4-{1-[3-(Trifluoromethyl)-7,8-dihydro[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}phenoxy)ethyl]piperazin-1-yl}ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80677133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1240299-33-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZD-3514 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/127DSS8X7J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: AZD3514 is a selective androgen receptor downregulator (SARD). [, ] It binds to the androgen receptor (AR) ligand-binding domain, preventing androgen binding and subsequent AR-mediated signaling. [, ] This leads to the inhibition of AR-dependent transcription and downstream effects like reduced prostate-specific antigen (PSA) synthesis. [, ]

ANone: Unlike bicalutamide, which primarily blocks androgen binding, this compound also downregulates AR protein levels. [, ] This dual mechanism contributes to its potential in treating CRPC, even in cells resistant to conventional anti-androgens. []

ANone: this compound inhibits ligand-driven nuclear translocation of the androgen receptor and downregulates AR protein levels. [] This leads to a decrease in AR-dependent transcription, resulting in reduced prostate-specific antigen (PSA) synthesis and inhibition of cell growth in AR-expressing prostate cancer cells. [, ]

ANone: While the provided abstracts don't explicitly mention the molecular formula and weight, this information can be deduced from the full chemical name: 1-(4-(2-(4-(1-(3-(Trifluoromethyl)-7,8-dihydro-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl)phenoxy)ethyl)piperazin-1-yl)ethanone. The molecular formula is C26H32F3N9O2, and the molecular weight is 563.58 g/mol.

ANone: The provided abstracts do not include specific spectroscopic data for this compound.

ANone: The provided research papers primarily focus on the pharmacological aspects of this compound. Information regarding its material compatibility, catalytic properties, computational chemistry data, analytical methods, and environmental impact is not included in these research papers.

ANone: The research highlights a time-dependent effect on this compound pharmacokinetics, specifically a reduction in exposure with continuous dosing. [] This suggests the need for further investigation into its stability and potential formulation strategies to improve its pharmacokinetic profile.

ANone: While the provided abstracts don't specifically mention SHE regulations, adherence to ethical guidelines and regulatory standards is implicit in conducting preclinical and clinical research. [, ]

ANone: Initial clinical studies using a once-daily dosing schedule of this compound were modified to a twice-daily regimen to counteract the time-dependent reduction in exposure and achieve sufficient drug levels. [] This highlights the importance of optimizing dosing strategies based on PK data.

ANone: Research suggests that low baseline testosterone levels may enhance the PSA reduction effects of this compound. [] Conversely, combining this compound with abiraterone acetate, a drug that lowers testosterone, did not lead to significant PSA decreases. [] This highlights the complex interplay between this compound and the androgen axis.

ANone: Preclinical studies demonstrate this compound's ability to inhibit the growth of AR-dependent Dunning R3327H prostate tumors in rats. [] Additionally, this class of compounds showed antitumor activity in the HID28 mouse model of CRPC, an androgen-independent model. []

ANone: In vitro studies showed promising results with this compound inhibiting cell growth in bicalutamide-resistant (LNCaP-CR) and androgen-independent (LNCaP-AI) prostate cancer cell lines. [] This suggests potential for overcoming resistance mechanisms associated with conventional anti-androgens.

ANone: While the provided information doesn't delve into specific resistance mechanisms for this compound, it highlights its activity in CRPC models resistant to bicalutamide and androgen deprivation therapy. [, ] This suggests a distinct resistance profile compared to existing therapies, warranting further investigation.

ANone: The primary focus of the provided research is on understanding the mechanism of action, PK/PD, and preliminary efficacy of this compound. As such, information regarding specific drug delivery strategies, biomarkers for predicting efficacy, or diagnostics is not included.

ANone: The research on this compound reflects the ongoing pursuit of novel therapies for CRPC, particularly those targeting the androgen receptor signaling axis. It represents a step forward in developing SARDs as a potential treatment strategy for this challenging disease. [, ]

ANone: The development and study of this compound exemplify the collaborative nature of pharmaceutical research, involving expertise in medicinal chemistry, pharmacology, oncology, and clinical research. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(S)-3-(4-(2-(4-(2-(3-chlorophenyl)-2-hydroxyethylamino)-2-oxo-1,2-dihydropyridin-3-yl)-7-methyl-1H-benzo[d]imidazol-5-yl)piperazin-1-yl)propanenitrile](/img/structure/B612115.png)

![(2S,8S)-2-(5-chloro-1H-indol-3-yl)-6-methyl-13,15-dioxa-3,6-diazatetracyclo[8.7.0.03,8.012,16]heptadeca-1(17),10,12(16)-triene-4,7-dione](/img/structure/B612124.png)